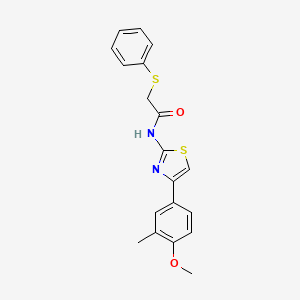![molecular formula C14H13N5O3 B2451352 1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1338653-53-4](/img/structure/B2451352.png)
1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a pyridine ring, and an imidazole ring. These functional groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole ring, which can be synthesized from amidoximes . The pyridine and imidazole rings can be formed using various methods available in the literature .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the propyl group. The presence of nitrogen and oxygen atoms in the rings would make them electron-rich, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the electron-rich nature of the rings. For example, the oxadiazole ring could potentially undergo reactions at the carbon adjacent to the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole, pyridine, and imidazole rings could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Chemistry and Properties
The compound is closely related to various heterocyclic compounds, especially those containing oxadiazole rings, which have been intensively studied due to their fascinating chemical properties and broad spectrum of biological activities. These heterocyclic fragments, including 1,3,4-oxadiazoles, are prominent in the development of new medicinal agents due to their efficacy and reduced toxicity. They are also involved in numerous weak interactions with enzymes and receptors in biological systems, which is pivotal for their biological activities (Boča, Jameson, & Linert, 2011).
Therapeutic Applications
The unique structural features of compounds like 1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid make them crucial in the therapeutic field. They are part of a class of compounds known for a range of bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and many more. Their role in binding with various enzymes and receptors through multiple weak interactions is fundamental in eliciting these bioactivities (Verma et al., 2019).
Pharmacophore Design
Compounds with an imidazole scaffold, similar to the structure , are recognized for their role in inhibiting certain protein kinases responsible for proinflammatory cytokine release. This makes them valuable in pharmacophore design, where they are used as templates to develop new therapeutic agents with improved efficacy and selectivity (Scior et al., 2011).
Synthetic Routes and Sensing Applications
Additionally, the oxadiazole scaffold is significant in material science and organic electronics, suggesting the compound’s potential in these fields. The synthetic routes and potential applications of these compounds, particularly in developing chemosensors due to their high photoluminescent quantum yield and excellent thermal stability, are also noteworthy (Sharma, Om, & Sharma, 2022).
Biological Roles and Synthesis
Recent research has emphasized the importance of the 1,3,4-oxadiazole and 1,2,4-oxadiazole cores due to their favorable physical, chemical, and pharmacokinetic properties. These properties significantly amplify their pharmacological activity, making them biologically active units in numerous compounds. Their activities span across antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, highlighting their versatility and importance in medicinal chemistry (Wang et al., 2022).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-2-4-11-17-13(22-18-11)9-5-3-6-15-12(9)19-7-10(14(20)21)16-8-19/h3,5-8H,2,4H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVQWJSNDUQGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

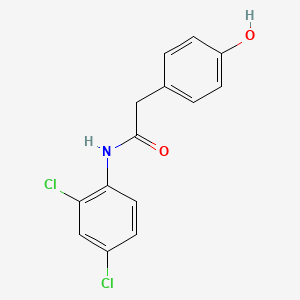
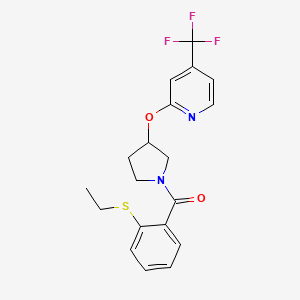

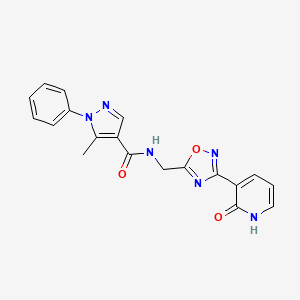
![Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate](/img/structure/B2451278.png)
![(2E)-2-[(2,5-difluorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)-3-[(2-methoxybenzyl)amino]acrylamide](/img/structure/B2451279.png)
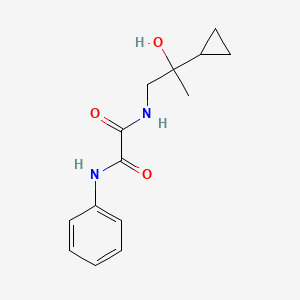


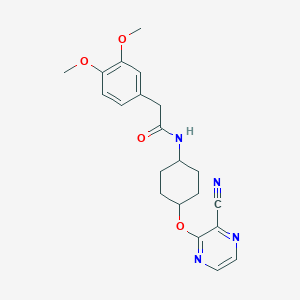
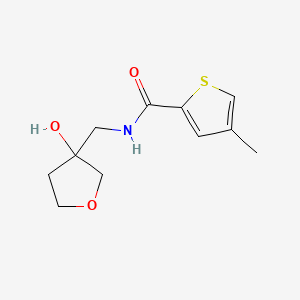
![2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2451288.png)

